1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide
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Overview
Description
The compound “1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide” is a novel compound that contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It belongs to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel compounds that contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .Molecular Structure Analysis
The molecular structure of this compound was confirmed through various spectroscopic techniques such as MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques were in accordance with the assigned structures .Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown that compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide can serve as catalysts or intermediates in the synthesis of heterocyclic compounds. For instance, sulfonamides have been utilized in oxidative conditions to yield products of heterocyclization, such as substituted N-sulfonylpyrrolidines, indicating their potential in facilitating complex organic reactions (Moskalik et al., 2017). Additionally, amide ligands derived from related structures have enabled Cu-catalyzed coupling reactions, showcasing their utility in pharmaceutical synthesis (Ma et al., 2017).
Materials Science and Polymer Chemistry
The compound and its derivatives find applications in the synthesis of novel polymers with unique properties. Research has led to the development of fluorinated polyamides containing pyridine and sulfone moieties, which exhibit remarkable thermal stability and solubility in organic solvents, making them suitable for high-performance materials (Liu et al., 2013). Similar methodologies have been applied to synthesize aromatic polyamides based on ether-sulfone-dicarboxylic acids, demonstrating enhanced solubility and thermal stability, which are critical for advanced applications in materials science (Hsiao & Huang, 1997).
Advanced Functional Materials
The structural features of compounds like this compound enable the design of materials with specific functionalities. For instance, polyamides incorporating thiourea and pendent 4-pyridylformylimino groups have been developed, displaying curable and thermally stable characteristics suitable for advanced material applications (Ravikumar & Saravanan, 2012). Furthermore, the synthesis of soluble, curable, and thermally stable aromatic polyamides based on noncoplanar ortho-substituted sulfonyl-bridged diacid monomers with chlorine side groups highlights the potential for creating high-refractive-index materials for optical applications (Kiani et al., 2013).
Future Directions
The compound shows promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that future research could focus on further exploring its antimicrobial properties and potential applications in medicine.
Mechanism of Action
Target of Action
Similar compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been tested for antimicrobial action against bacterial and fungal strains .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been shown to have antimicrobial and antioxidant effects , suggesting they may interact with biochemical pathways related to these functions.
Result of Action
Similar compounds have demonstrated antimicrobial action against bacterial and fungal strains, as well as antioxidant activity .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(4-chlorophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3S/c18-12-3-9-15(10-4-12)25(23,24)21-11-1-2-16(21)17(22)20-14-7-5-13(19)6-8-14/h3-10,16H,1-2,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWLAAFWMJSVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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